molecular formula C28H26N4O3 B11233193 N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

Cat. No.: B11233193
M. Wt: 466.5 g/mol
InChI Key: IRNIWPHBAREIBJ-UHFFFAOYSA-N
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Description

N-(2-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

N-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide

InChI

InChI=1S/C28H26N4O3/c1-18-12-14-21(15-13-18)23-16-24(29-27(34)22-10-5-4-6-11-22)28(35)32(31-23)17-25(33)30-26-19(2)8-7-9-20(26)3/h4-16H,17H2,1-3H3,(H,29,34)(H,30,33)

InChI Key

IRNIWPHBAREIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,6-dimethylphenyl isocyanate with a suitable amine to form a carbamate intermediate. This intermediate is then reacted with a pyridazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

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